molecular formula C23H17NO2 B2775164 (9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate CAS No. 587878-72-6

(9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate

Cat. No.: B2775164
CAS No.: 587878-72-6
M. Wt: 339.394
InChI Key: CRMDIURFHUSMAM-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate is a chemical compound with the molecular formula C23H17NO2 and a molecular weight of 339.39 g/mol. This compound features a fluorene core, a phenyl group with an ethynyl substituent, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate typically involves the following steps:

  • Preparation of Fluoren-9-ylmethyl Chloride: This intermediate is often prepared by reacting fluorene with chloromethyl methyl ether in the presence of a strong base such as sodium hydride.

  • Formation of Carbamate: The fluoren-9-ylmethyl chloride is then reacted with 3-ethynylphenyl isocyanate to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: (9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate can undergo various chemical reactions, including:

  • Oxidation: The ethynyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The carbamate group can be reduced to an amine.

  • Substitution: The fluorene core can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acid derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of various substituted fluorene derivatives.

Scientific Research Applications

(9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: The compound can be employed in biochemical assays to study enzyme activities and protein interactions.

  • Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent or in drug delivery systems.

  • Industry: The compound is used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which (9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in its role as an anti-inflammatory agent, it may inhibit certain enzymes or signaling pathways involved in the inflammatory response. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate can be compared with other similar compounds, such as:

  • Fluoren-9-ylmethyl (3-ethynylphenyl)carbamate: Similar structure but without the Fmoc protecting group.

  • Fluoren-9-ylmethyl (4-ethynylphenyl)carbamate: Similar structure but with a different position of the ethynyl group on the phenyl ring.

  • Fluoren-9-ylmethyl (2-ethynylphenyl)carbamate: Similar structure but with a different position of the ethynyl group on the phenyl ring.

These compounds share the fluorene core and carbamate functional group but differ in the position and nature of the substituents on the phenyl ring. The presence of the Fmoc protecting group in this compound highlights its versatility and potential for diverse applications.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-ethynylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO2/c1-2-16-8-7-9-17(14-16)24-23(25)26-15-22-20-12-5-3-10-18(20)19-11-4-6-13-21(19)22/h1,3-14,22H,15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMDIURFHUSMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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